molecular formula C17H17NO3 B11178372 Ethyl [(diphenylmethyl)amino](oxo)acetate

Ethyl [(diphenylmethyl)amino](oxo)acetate

Cat. No.: B11178372
M. Wt: 283.32 g/mol
InChI Key: XIAKPXAJODEMRH-UHFFFAOYSA-N
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Description

ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its unique chemical structure, which includes an ethyl ester group, a diphenylmethyl group, and a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE typically involves the reaction of diphenylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the ethyl ester to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its diphenylmethyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-(benzhydrylamino)-2-oxoacetate

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)16(19)18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19)

InChI Key

XIAKPXAJODEMRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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